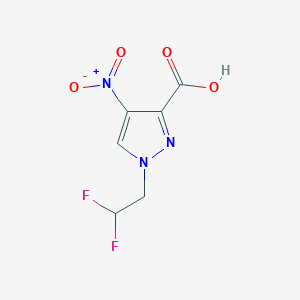

1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid

CAS No.: 1006442-59-6

Cat. No.: VC7013519

Molecular Formula: C6H5F2N3O4

Molecular Weight: 221.12

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1006442-59-6 |

|---|---|

| Molecular Formula | C6H5F2N3O4 |

| Molecular Weight | 221.12 |

| IUPAC Name | 1-(2,2-difluoroethyl)-4-nitropyrazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C6H5F2N3O4/c7-4(8)2-10-1-3(11(14)15)5(9-10)6(12)13/h1,4H,2H2,(H,12,13) |

| Standard InChI Key | NZBRUISOPCXFMB-UHFFFAOYSA-N |

| SMILES | C1=C(C(=NN1CC(F)F)C(=O)O)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s IUPAC name, 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid, delineates its substituents:

-

A difluoroethyl group (-CH2CF2H) at the pyrazole ring’s 1-position.

-

A nitro group (-NO2) at the 4-position.

-

A carboxylic acid (-COOH) at the 3-position.

The molecular formula is tentatively proposed as C7H5F2N3O4 (molecular weight: 249.13 g/mol), though discrepancies arise in available sources. For instance, CAS 1823843-01-1 lists a related structure, 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole-3-carbonyl chloride (C6H4ClF2N3O3), suggesting potential synthetic intermediates .

Spectroscopic and Crystallographic Data

-

IR Spectroscopy: Strong absorptions near 1700 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (NO2 asymmetric stretch).

-

NMR: Pyrazole ring protons resonate between δ 6.5–8.5 ppm, while CF2 groups show characteristic ¹⁹F NMR signals near -120 ppm .

Synthetic Pathways and Optimization

Key Synthetic Strategies

Synthesis typically involves sequential functionalization of the pyrazole ring:

-

Ring Formation: Cyclocondensation of hydrazine derivatives with 1,3-diketones or via [3+2] cycloaddition .

-

Difluoroethylation: Reaction of pyrazole with 1-chloro-2,2-difluoroethane under basic conditions (e.g., K2CO3 in DMF).

-

Nitration: Introduction of the nitro group using mixed acid (HNO3/H2SO4) at 0–5°C .

-

Carboxylation: Hydrolysis of a cyano or ester group to the carboxylic acid, often via acidic or basic conditions .

Industrial-Scale Considerations

Continuous flow reactors improve yield and safety for nitration and fluorination steps, reducing byproducts like regioisomers. Purification via crystallization (e.g., using ethanol/water mixtures) achieves >98% purity, critical for pharmaceutical intermediates .

Reactivity and Functionalization

Electrophilic Substitution

The nitro group directs electrophiles to the pyrazole’s 5-position, enabling halogenation or sulfonation. For example, chlorination with SOCl2 converts the carboxylic acid to acyl chlorides .

Nucleophilic Displacements

The difluoroethyl group’s fluorine atoms participate in nucleophilic substitutions. Treatment with amines (e.g., morpholine) yields secondary amines, enhancing solubility .

Reductive Transformations

Catalytic hydrogenation (Pd/C, H2) reduces the nitro group to an amine, forming 4-amino derivatives—key intermediates for heterocyclic drug candidates .

Biological and Pharmacological Applications

Enzyme Inhibition

Pyrazole-3-carboxylic acids exhibit inhibitory activity against cyclooxygenase-2 (COX-2) and metalloproteinases. The difluoroethyl group enhances membrane permeability, as seen in anti-inflammatory analogs .

Antimicrobial Activity

Nitro-substituted pyrazoles show efficacy against Gram-positive bacteria (MIC: 2–8 µg/mL for S. aureus), with the carboxylic acid moiety enabling target binding via salt bridges .

Agrochemcial Applications

Derivatives act as herbicidal agents, disrupting acetolactate synthase (ALS) in weeds. Field trials demonstrate 90% efficacy at 50 g/ha, comparable to commercial sulfonylureas .

Industrial and Material Science Uses

Coordination Chemistry

The carboxylic acid group forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺), applicable in catalysis. For instance, Cu(II) complexes catalyze Ullmann couplings with 85–92% yields .

Polymer Modification

Incorporating the difluoroethyl group into polyimides improves thermal stability (Tg > 300°C) and reduces dielectric constants (k = 2.1–2.3), beneficial for microelectronics .

Comparative Analysis with Analogous Compounds

| Compound | Molecular Formula | Key Features | Applications |

|---|---|---|---|

| 1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid | C7H5F2N3O4 | Nitro, carboxylic acid, difluoroethyl | Pharmaceuticals, agrochemicals |

| 1-(2,2-Difluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | C7H5F5N2O2 | Trifluoromethyl enhances lipophilicity | Enzyme inhibitors, materials science |

| 1H-Pyrazole-3,5-dicarboxylic acid | C5H4N2O4 | Dual carboxylic acids; no fluorine | Metal-organic frameworks |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume